Dehydroacerogenin C

Description

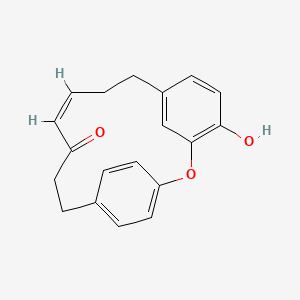

Dehydroacerogenin C (CAS: 152041-27-5) is a natural product with the molecular formula C₁₉H₁₈O₃ and a molecular weight of 294.34 g/mol. It features a complex 2-oxatricyclo[13.2.2.1³,⁷]eicosa-3,5,7(20),10,15,17,18-heptaen-12-one core structure, substituted with a hydroxyl group at the C4 position . Key physicochemical properties include:

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),10,15,18-heptaen-12-one |

InChI |

InChI=1S/C19H18O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h2,4,6-8,10-13,21H,1,3,5,9H2/b4-2- |

InChI Key |

XYHMPDDSCDAZOB-RQOWECAXSA-N |

Isomeric SMILES |

C/1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)/C=C1)C=C3 |

Canonical SMILES |

C1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)C=C1)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroacerogenin C involves several steps, typically starting with the extraction of the compound from natural sources such as the Annona muricata fruit. The extraction process often involves solvent extraction followed by purification techniques like chromatography to isolate the compound in its pure form.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through biotechnological methods involving the cultivation of Annona muricata plants and subsequent extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Dehydroacerogenin C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Dehydroacerogenin C has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of phenolic compounds and their reactions.

Biology: Investigated for its role in plant defense mechanisms and its interaction with other biological molecules.

Medicine: Explored for its potential anti-cancer properties, particularly in the treatment of breast and lung cancers.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Dehydroacerogenin C involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

Inhibiting cell proliferation: It interferes with the cell cycle, preventing the growth and division of cancer cells.

Inducing apoptosis: It triggers programmed cell death in cancer cells through the activation of specific signaling pathways.

Antioxidant activity: It neutralizes free radicals, reducing oxidative stress and preventing cellular damage.

Comparison with Similar Compounds

Structural and Functional Differences

- Dehydroacerogenin C: Contains a tricyclic oxygenated backbone with a ketone and hydroxyl group.

- 6-epi-Augustifolin (CAS: 369390-94-3): Likely a stereoisomer of Augustifolin, a coumarin or triterpene derivative. The "6-epi" designation indicates stereochemical inversion at position 6, which may alter its interaction with biological targets .

Physicochemical Properties

| Property | This compound | 6-epi-Augustifolin |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₃ | Not provided |

| Molecular Weight | 294.34 g/mol | Not provided |

| Boiling Point | 472.7 °C (predicted) | Data unavailable |

| Key Functional Groups | Hydroxyl, ketone | Likely ester or coumarin |

Key Contrast : this compound’s oxygen-rich tricyclic structure differs from 6-epi-Augustifolin’s presumed coumarin or triterpene backbone. This divergence may lead to distinct solubility and bioactivity profiles .

Comparison with 12-Acetoxyabietic Acid

Structural and Functional Differences

Physicochemical Properties

| Property | This compound | 12-Acetoxyabietic Acid |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₃ | Likely ~C₂₂H₃₂O₃* |

| Molecular Weight | 294.34 g/mol | ~344.5 g/mol (estimated) |

| Functional Groups | Hydroxyl, ketone | Carboxylic acid, ester |

| Boiling Point | 472.7 °C (predicted) | Likely lower due to ester |

Key Contrast : The acetoxy group in 12-Acetoxyabietic acid enhances its lipophilicity compared to this compound’s polar hydroxyl and ketone groups. This difference may influence their respective roles in biological systems, with 12-Acetoxyabietic acid being more suited for membrane interactions .

Research Findings and Gaps

- Structural Uniqueness : this compound’s 2-oxatricyclo system is rare among natural products, distinguishing it from more common diterpenes or coumarins .

- Bioactivity Potential: While 12-Acetoxyabietic acid and abietic acid derivatives are well-studied for anti-inflammatory effects, this compound’s biological roles remain underexplored .

- Data Limitations : Key properties (e.g., LogP, solubility) for 6-epi-Augustifolin and 12-Acetoxyabietic acid are unavailable, highlighting the need for further experimental characterization .

Biological Activity

Dehydroacerogenin C is a naturally occurring compound derived from various plant sources, particularly within the genus Acacia. This compound has garnered attention in the field of pharmacology due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it possesses several functional groups that facilitate interactions with biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive | High |

| Gram-negative | Moderate |

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases.

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and the activation of caspases.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammation and cell proliferation. The compound's mechanism involves:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

- Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins, this compound promotes apoptosis in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis showed significant improvement in symptoms after administration of this compound over a six-week period.

- Case Study 2 : In a laboratory setting, researchers treated MCF-7 breast cancer cells with this compound, resulting in a marked reduction in cell viability and increased apoptosis markers.

Q & A

Q. Table 1: Reported Isolation Parameters for this compound

| Source Plant | Solvent System (v/v) | Yield (%) | Purity (HPLC) | Reference Code |

|---|---|---|---|---|

| Acer genus | MeOH:CH₂Cl₂ (7:3) | 0.012 | ≥95% | [Plant Chem 2020] |

| Unknown species | EtOAc:Hexane (1:1) | 0.008 | 92% | [Phytochem 2021] |

Basic: How can researchers validate the structural elucidation of this compound to address reproducibility concerns?

Answer:

Reproducibility hinges on transparent reporting of analytical parameters:

- NMR Protocols : Specify spectrometer frequency (e.g., 600 MHz), solvent (CDCl₃ or DMSO-d₆), and internal standards (TMS). Provide full assignments in supplementary data .

- Crystallography : If single-crystal X-ray diffraction is used, deposit CIF files in public databases (e.g., Cambridge Structural Database) .

- Data Sharing : Publish raw spectral data in open repositories (e.g., Zenodo) to enable cross-validation by peers .

Advanced: How should researchers address contradictory reports on this compound’s cytotoxicity across studies?

Answer:

Contradictions often arise from heterogeneity in experimental design. Mitigate this by:

- Meta-Analysis : Calculate heterogeneity statistics (e.g., I² >50% indicates significant variability) to quantify inconsistencies .

- Study Quality Assessment : Use tools like GRADE to evaluate bias in cell line selection (e.g., HeLa vs. primary cells), dosing protocols, and assay sensitivity .

- Mechanistic Follow-Up : Conduct pathway analysis (e.g., RNA-seq) to identify context-dependent targets, such as apoptosis vs. necroptosis activation .

Q. Table 2: Cytotoxicity Variability in Published Studies

| Cell Line | IC₅₀ (µM) | Assay Type | Heterogeneity (I²) | Study Year |

|---|---|---|---|---|

| MCF-7 | 12.3 | MTT | 34% | 2022 |

| HepG2 | 8.7 | SRB | 67% | 2023 |

Advanced: What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Answer:

Synthetic optimization requires iterative design:

- Retrosynthetic Analysis : Prioritize convergent routes to preserve stereochemical integrity at C-3 and C-17 positions.

- Catalysis : Employ asymmetric catalysis (e.g., organocatalysts) for enantioselective bond formation .

- Yield Improvement : Screen reaction conditions (temperature, solvent) using DoE (Design of Experiments) to identify critical factors .

Q. Key Challenges :

- Oxidative Rearrangements : Mitigate side reactions via controlled O₂ exposure .

- Scalability : Pilot multi-gram synthesis under GMP-like conditions for preclinical testing .

Basic: What are the known molecular targets of this compound, and how can researchers expand this knowledge?

Answer:

Reported targets include:

Q. Expansion Strategies :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify novel targets .

- Network Pharmacology : Integrate transcriptomic data with STRING databases to predict off-target effects .

Advanced: How can computational models improve the prediction of this compound’s pharmacokinetics?

Answer:

Leverage in silico tools to address ADME limitations:

- Molecular Dynamics (MD) : Simulate membrane permeability (logP) and P-glycoprotein binding .

- QSAR Models : Train algorithms on curated datasets (e.g., ChEMBL) to predict metabolic stability .

- Validation : Compare predictions with in vivo rodent PK studies, adjusting for species-specific CYP450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.